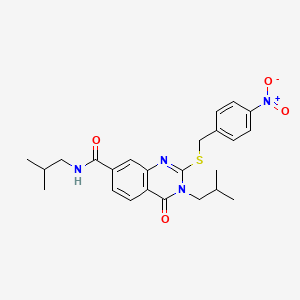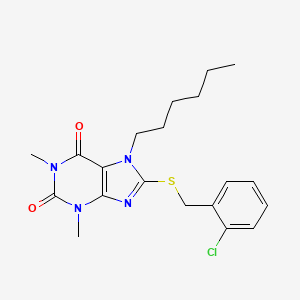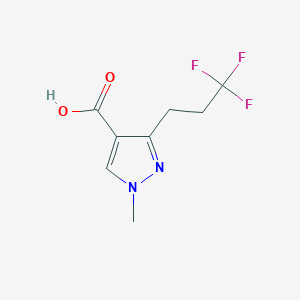![molecular formula C20H21FN4O3 B2378255 4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one CAS No. 2380082-11-9](/img/structure/B2378255.png)
4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as FPPOC, and it is a pyrrolidinone derivative that has been synthesized using a variety of methods. In
Wirkmechanismus
The mechanism of action of FPPOC is not well understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, FPPOC has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis.
Biochemical and Physiological Effects
FPPOC has been shown to have several biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, FPPOC has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, FPPOC has been shown to inhibit the migration and invasion of cancer cells, which may help to prevent the spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FPPOC in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, FPPOC has been shown to have low toxicity, making it a safer alternative to other compounds that may be used in lab experiments. However, one limitation of using FPPOC is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on FPPOC. One area of research could be to further investigate its mechanism of action, which may provide insights into its potential applications in drug development. Additionally, research could be conducted to determine the optimal dosage and administration of FPPOC for use in cancer treatment. Finally, research could be conducted to investigate the potential use of FPPOC in combination with other compounds for the treatment of cancer and other diseases.
Synthesemethoden
FPPOC has been synthesized using a variety of methods, including the reaction of 4-(4-chloro-1-phenyl-1H-pyrazol-3-yl)piperidine-1-carboxylic acid with 5-fluoropyrimidine-2-ol in the presence of triethylamine. This reaction produces the intermediate 4-(4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl)-1-phenylpyrazole, which is then converted to FPPOC using sodium hydride and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
FPPOC has potential applications in scientific research, particularly in the areas of cancer research and drug discovery. FPPOC has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, FPPOC has been shown to have anti-inflammatory properties, which may make it useful in the development of drugs for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c21-15-11-22-20(23-12-15)28-17-6-8-24(9-7-17)19(27)14-10-18(26)25(13-14)16-4-2-1-3-5-16/h1-5,11-12,14,17H,6-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHDVEKZOMCRHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-7-[(4-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2378172.png)

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B2378174.png)
![Dispiro[3.0.35.14]nonan-9-ylmethanol](/img/structure/B2378175.png)
![1-Methyl-1-azaspiro[4.4]nonan-3-amine](/img/structure/B2378179.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2378180.png)

![(E)-2-amino-N-(sec-butyl)-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2378183.png)
![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2378184.png)
![2-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]propanamide](/img/structure/B2378187.png)

![N-[11-({7-(3,5-difluoropyridin-2-yl)-2-methyl-10-[(methylsulfonyl)methyl]-3-oxo-3,4,6,7-tetrahydro-2H-2,4,7-triazadibenzo[cd,f]azulene-9-carbonyl}amino)undecanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-L-prolinamide](/img/structure/B2378190.png)
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2378192.png)
